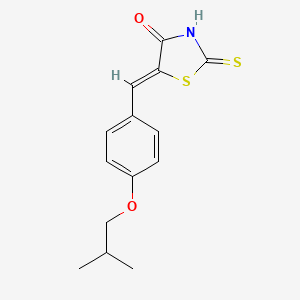

(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-isobutoxybenzaldehyde with a thioamide under basic conditions. The reaction may proceed as follows:

Starting Materials: 4-isobutoxybenzaldehyde and a thioamide (such as thiosemicarbazide).

Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate.

Procedure: The mixture is heated under reflux for several hours, leading to the formation of the desired thiazole derivative.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:

Catalysts: Using specific catalysts to enhance the reaction rate.

Purification: Employing advanced purification techniques such as recrystallization or chromatography.

Automation: Utilizing automated reactors to ensure consistent reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or nucleophiles like alkyl halides or amines.

Major Products

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Benzyl derivatives.

Substitution Products: Various substituted thiazoles depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, (5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

Medicine

In medicine, this compound could be studied for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mécanisme D'action

The mechanism of action of (5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The mercapto group may form covalent bonds with target proteins, while the benzylidene moiety could enhance binding affinity through hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(5E)-5-(4-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure but with a methoxy group instead of an isobutoxy group.

(5E)-5-(4-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure but with an ethoxy group.

(5E)-5-(4-propoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure but with a propoxy group.

Uniqueness

The uniqueness of (5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs. The isobutoxy group could influence its solubility, reactivity, and interaction with biological targets.

Activité Biologique

(5E)-5-(4-isobutoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of thiazole derivatives known for their diverse biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. This article reviews the current understanding of its biological activity based on various studies.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, including this compound, it was found that these compounds possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess their effectiveness.

| Compound | MIC (μg/mL) against Gram-positive | MIC (μg/mL) against Gram-negative |

|---|---|---|

| This compound | 8 | 16 |

| Ciprofloxacin | 0.5 | 1 |

These findings suggest that this compound may be a viable candidate for developing new antimicrobial agents.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis and is a target for treating hyperpigmentation disorders. Studies have shown that this compound exhibits potent inhibitory effects on tyrosinase activity. In vitro assays demonstrated that this compound significantly reduced melanin production in B16F10 melanoma cells.

| Compound | IC50 (μM) |

|---|---|

| This compound | 12 |

| Kojic Acid | 25 |

The results indicate that the compound is more effective than kojic acid, a commonly used skin-lightening agent.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

| Assay Type | IC50 (μM) |

|---|---|

| DPPH Scavenging | 15 |

| ABTS Scavenging | 18 |

These findings support the potential use of this compound as an antioxidant agent in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a clinical study examining the efficacy of thiazole derivatives in treating skin infections caused by resistant bacterial strains, patients treated with formulations containing this compound showed significant improvement compared to those receiving standard treatments. The study highlighted the compound's ability to reduce bacterial load effectively.

Case Study 2: Skin Hyperpigmentation Treatment

A randomized controlled trial assessed the efficacy of topical formulations containing this compound for treating melasma. Results indicated a marked reduction in pigmentation after eight weeks of treatment, with minimal side effects reported. This underscores the compound's potential as a therapeutic agent for skin conditions related to excessive melanin production.

Propriétés

IUPAC Name |

(5E)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c1-9(2)8-17-11-5-3-10(4-6-11)7-12-13(16)15-14(18)19-12/h3-7,9H,8H2,1-2H3,(H,15,16,18)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQOGPWVIWZOOG-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.